molecular formula C24H19NO3S B2615577 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 2097935-61-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No. B2615577
CAS RN: 2097935-61-8
M. Wt: 401.48
InChI Key: AOIISWDIUZQLJB-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several interesting structural components, including furan, thiophene, and xanthene . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is also a five-membered ring but contains four carbon atoms and a sulfur atom . Xanthene is a tricyclic compound consisting of two benzene rings joined by a pyran ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves various types of condensation reactions . For instance, the Gewald reaction, a type of condensation reaction, is commonly used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The furan and thiophene rings are likely to contribute to the compound’s aromaticity, while the xanthene component could add significant steric bulk .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan, thiophene, and xanthene moieties. The electron-rich aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could increase its lipophilicity .

Scientific Research Applications

Synthesis and Reactivity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide's significance in scientific research is illuminated through studies on related compounds, highlighting its potential utility in various fields. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves coupling reactions and electrophilic substitution, indicating the synthetic versatility of furan-thiophene derivatives (А. Aleksandrov & М. М. El’chaninov, 2017).

Dye-Sensitized Solar Cells (DSSCs)

The incorporation of furan and thiophene units into phenothiazine-based dye-sensitized solar cells has shown to significantly enhance solar energy-to-electricity conversion efficiency. This suggests that this compound could contribute to advancements in DSSC technology (Se Hun Kim et al., 2011).

Antimicrobial Activity

Compounds related to this compound have been synthesized and tested for antimicrobial activity. Their efficacy against various bacteria suggests potential for developing new antimicrobial agents (M. Arora et al., 2013).

Antitumor Activity

Research on analogues of tiazofurin, incorporating furan and thiophene moieties, has demonstrated antitumor activity in vitro and in vivo. These findings indicate the potential for compounds like this compound in cancer treatment (L. Cappellacci et al., 1995).

Anti-Influenza Activity

A study on furan-carboxamide derivatives as inhibitors of the H5N1 influenza virus highlights the potential of such compounds in antiviral therapy. The specific structural features contributing to anti-influenza activity could guide the development of new therapeutic agents (Yu Yongshi et al., 2017).

Future Directions

Future research could focus on elucidating the compound’s synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c26-24(25-15-18(19-11-5-13-27-19)22-12-6-14-29-22)23-16-7-1-3-9-20(16)28-21-10-4-2-8-17(21)23/h1-14,18,23H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIISWDIUZQLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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